molecular formula C18H12N2O4 B283867 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B283867
M. Wt: 320.3 g/mol
InChI Key: IXQVZFBJFFNKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of chromenone and oxadiazole, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to possess potent antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been found to exhibit anti-inflammatory and antioxidant activities, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one in lab experiments is its diverse biological activities. This compound can be used in various research fields, including cancer research, microbiology, and biochemistry. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. One of the potential areas of research is the development of novel synthetic strategies for the synthesis of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the development of new derivatives of this compound with enhanced biological activities is also an area of future research.

Synthesis Methods

The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-hydroxy-2H-chromen-2-one in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one

InChI

InChI=1S/C18H12N2O4/c1-22-13-7-4-6-12(9-13)16-19-17(24-20-16)14-10-11-5-2-3-8-15(11)23-18(14)21/h2-10H,1H3

InChI Key

IXQVZFBJFFNKRT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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